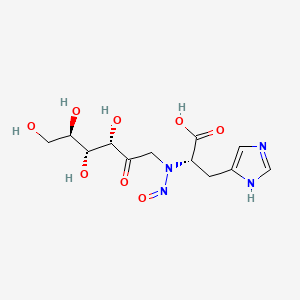
L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is a compound formed by the combination of L-histidine and D-fructose, with an additional nitroso group. This compound is known for its potential antioxidant and chemopreventive properties, particularly in the context of food-related applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- typically involves the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The reaction is carried out under controlled conditions of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved by optimizing the Maillard reaction conditions. This involves the use of specific catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification using chromatography techniques to isolate the compound from reaction mixtures .
Types of Reactions:
Oxidation: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- can undergo oxidation reactions, particularly in the presence of metal ions such as copper.
Substitution: Substitution reactions involving the imidazole ring of histidine can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal ions such as copper(II) ions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted imidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- involves its interaction with various molecular targets:
Comparison with Similar Compounds
L-Histidine: A naturally occurring amino acid with antioxidant properties.
D-Fructose: A reducing sugar involved in the Maillard reaction.
L-Carnosine: A dipeptide with antioxidant and anti-glycation properties.
N-(1-deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with similar properties.
Uniqueness: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is unique due to its combination of antioxidant, chemopreventive, and ACE inhibitory activities.
Properties
CAS No. |
99789-48-7 |
|---|---|
Molecular Formula |
C12H18N4O8 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[nitroso-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C12H18N4O8/c17-4-9(19)11(21)10(20)8(18)3-16(15-24)7(12(22)23)1-6-2-13-5-14-6/h2,5,7,9-11,17,19-21H,1,3-4H2,(H,13,14)(H,22,23)/t7-,9+,10+,11+/m0/s1 |
InChI Key |
UPTXNWARCVQXTI-AYHFEMFVSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N(CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N(CC(=O)C(C(C(CO)O)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)
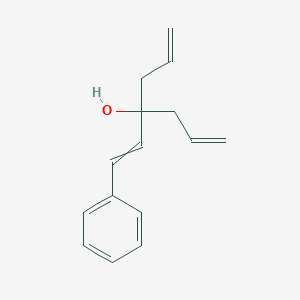

![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)

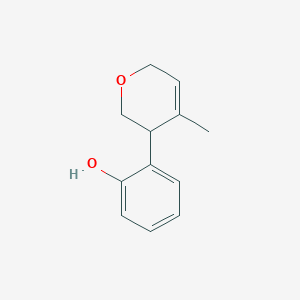

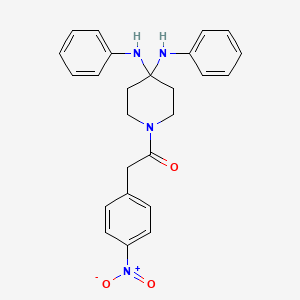

![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)

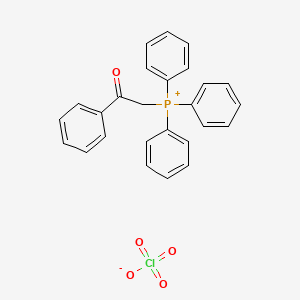

![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
